Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
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Description
Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate is a useful research compound. Its molecular formula is C26H27NO7 and its molecular weight is 465.502. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate belongs to a class of compounds with potential applications in various fields of scientific research. While the specific compound was not directly identified in the literature, related research provides insights into the synthesis, characterization, and potential applications of structurally similar compounds.
One such related study discusses the synthesis of 5-substituted isoquinolin-1-ones through a one-pot Curtius rearrangement of corresponding substituted 3-phenylpropenoyl azides. This process indicates the versatility of isoquinolin-1-yl methoxy benzoates in synthesizing diverse organic molecules, highlighting their potential as intermediates in organic synthesis and pharmaceutical research (Berry et al., 1997).
Potential Bioreductive Applications
The study by Berry et al. (1997) also explores the use of nitrofuranylmethyl derivatives of anticancer drugs, demonstrating the potential of such compounds for pro-drug applications. These derivatives can be activated in hypoxic conditions, typical of solid tumors, to release therapeutic agents. This suggests that compounds related to ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate may serve as valuable pro-drug candidates for targeted cancer therapy.
Reaction Pathways and Catalysis
Further research into related furan derivatives, such as the study on renewable PET synthesis via Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, underscores the importance of furan-containing compounds in developing sustainable materials. This work illustrates the role of furan derivatives in catalytic processes that transform biomass-derived furans into valuable chemical precursors, pointing towards the broader applicability of such compounds in green chemistry and material science (Pacheco et al., 2015).
properties
IUPAC Name |
ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO7/c1-4-32-26(29)17-7-9-19(10-8-17)34-16-21-20-15-24(31-3)23(30-2)14-18(20)11-12-27(21)25(28)22-6-5-13-33-22/h5-10,13-15,21H,4,11-12,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJEOUIBWFREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CO4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
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